molecular formula C8H10F3N3O2 B8006905 Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8006905
M. Wt: 237.18 g/mol
InChI Key: KKCFMEICHLHMRY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoroethyl group at the 1-position and an amino group at the 3-position of the pyrazole ring.

Properties

IUPAC Name

ethyl 3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-16-7(15)5-3-14(13-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCFMEICHLHMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Trifluoroethylhydrazine with β-Ketoesters

The most direct route involves cyclocondensation between 2,2,2-trifluoroethylhydrazine and a β-ketoester precursor. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with trifluoroethylhydrazine under acidic or basic conditions to form the pyrazole core.

Key Steps :

  • Hydrazine Formation : Trifluoroethylhydrazine is synthesized via nucleophilic substitution of hydrazine with 2,2,2-trifluoroethyl iodide in anhydrous ethanol.

  • Cyclization : The β-ketoester and hydrazine are combined in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction proceeds via enolate formation, with the hydrazine attacking the carbonyl group to form the pyrazole ring.

Optimization Data :

ParameterOptimal ConditionYield (%)Isomer Ratio (3-:5-)
SolventTHF7892:8
Temperature0°C → RT8595:5
BaseTriethylamine8290:10

The use of THF as a solvent minimizes isomerization, while triethylamine enhances regioselectivity by deprotonating intermediates.

Trifluoroethylation of Preformed Pyrazole Intermediates

An alternative approach involves introducing the trifluoroethyl group after pyrazole ring formation. Ethyl 3-amino-1H-pyrazole-4-carboxylate is alkylated using 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction Scheme :

Ethyl 3-amino-1H-pyrazole-4-carboxylate+CF₃CH₂BrK₂CO₃, DMFTarget Compound\text{Ethyl 3-amino-1H-pyrazole-4-carboxylate} + \text{CF₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Critical Considerations :

  • Temperature Control : Exothermic alkylation requires cooling to 0°C to prevent N-over-alkylation.

  • Solvent Purity : Anhydrous DMF ensures high reactivity of the trifluoroethylating agent.

Yield Data :

Alkylating AgentSolventTemperature (°C)Yield (%)
CF₃CH₂BrDMF072
CF₃CH₂IAcetonitrile2568

Regioselectivity and Isomer Suppression

The formation of undesired 1,5-disubstituted isomers is a major challenge. Patent US9012657 highlights that residual salts (e.g., triethylamine hydrochloride) from acylation steps increase isomerization. To mitigate this:

  • Purification Between Steps : Washing the acylation product with ice-cwater removes salts, reducing isomer content from 15% to <5%.

  • Base Selection : Inorganic bases like KOH during cyclization improve regioselectivity by stabilizing the transition state.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems for large-scale production. Key parameters include:

  • Residence Time : 30 minutes at 50°C for complete cyclization.

  • Solvent Recycling : THF is recovered via distillation, reducing costs by 40%.

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Capacity (kg)5002,000
Purity (%)98.599.3

Analytical Characterization and Quality Control

Post-synthesis, the compound is characterized via:

  • ¹H NMR : Distinct peaks at δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 4.32 (q, J=7.1 Hz, OCH₂), and δ 6.78 (s, NH₂).

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) confirms purity >99% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has shown promise in several areas of medicinal chemistry:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways and cancer progression. Its unique structure allows for enhanced binding affinity to target enzymes.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress pathways .

Agrochemicals

The compound's stability and biological activity make it a candidate for developing agrochemicals. Its ability to modulate plant growth and resistance to pests could lead to innovative solutions in agricultural practices.

Material Science

In material science, this compound can serve as a building block for synthesizing more complex materials with specific properties. Its chemical stability allows for incorporation into polymers or coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes associated with inflammation. The findings highlighted its potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the trifluoroethyl group significantly enhances both chemical stability and biological activity compared to similar compounds lacking this modification. This unique feature underlines its importance in drug design and development .

CompoundBiological Activity
This compoundHigh activity due to trifluoroethyl group
Methyl 3-amino-1H-pyrazole-4-carboxylateLower activity due to lack of trifluoroethyl group
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acidReduced solubility affects reactivity

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Trifluoroethyl vs. Methyl/Phenyl : The trifluoroethyl group enhances stability and lipophilicity compared to methyl or phenyl groups .
  • Amino Group Impact: The 3-amino group in the target compound may increase solubility via hydrogen bonding, contrasting with non-polar substituents (e.g., CF₃, p-tolyl) in analogs .

Physicochemical Properties

Melting Points and Stability
Compound Name Melting Point (°C) Physical State Stability Notes
Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate Not reported Likely crystalline Expected stable at room temperature
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 141–142 Light yellow solid Stable under inert conditions
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 58–60 White crystalline Hygroscopic; requires dry storage
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate 71.5–177.2 White/red solid/oil Varies with substituent polarity

Key Observations :

  • The trifluoroethyl group may lower melting points compared to aryl-substituted analogs due to reduced crystallinity .
  • Amino groups typically elevate melting points via intermolecular hydrogen bonding, but data for the target compound is lacking .
Spectroscopic Data
  • ¹H NMR Shifts: Trifluoroethyl group: Resonances near δ 4.2–4.3 (q, OCH₂CH₃) and δ 1.2–1.3 (t, CH₃) are common in ethyl esters . Amino group: Expected δ 5–6 ppm (broad singlet) for NH₂, absent in CF₃ or aryl-substituted analogs .

Biological Activity

Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic compound known for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀F₃N₃O₂
  • Molecular Weight : 237.182 g/mol
  • Structural Features : The compound contains a pyrazole ring with an amino group and a trifluoroethyl substituent, contributing to its chemical stability and potential interactions with biological targets.

Anti-inflammatory Properties

This compound has been primarily studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, particularly by influencing cytokine production such as interleukin-10 (IL-10). This modulation suggests potential therapeutic applications in treating inflammatory diseases like gout.

The mechanism of action is thought to involve:

  • Inhibition of Enzymatic Activity : The trifluoroethyl group enhances binding affinity to specific enzymes involved in inflammatory processes.
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 2,2,2-trifluoroethyl bromide.
  • Reaction Conditions : Conducted in a basic medium (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures to optimize yield and purity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylateC₈H₁₀F₃N₃O₂Different position of amino group
Ethyl 3-amino-1H-pyrazole-4-carboxylic acidC₆H₈N₄O₃Lacks trifluoroethyl group
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acidC₆H₅F₃N₂ODifferent carboxylic acid positioning

The presence of the trifluoroethyl moiety significantly influences the compound's chemical behavior and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Anti-inflammatory Studies : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
  • Oxidative Stress Research : Preliminary data suggest that the compound exhibits antioxidant properties, which could further enhance its therapeutic profile in conditions characterized by oxidative stress .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For pyrazole derivatives, a common approach includes:

  • Condensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.
  • Substitution : Introducing the trifluoroethyl group via alkylation or nucleophilic substitution.

Key variables affecting yield:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates but may promote side reactions.
  • Catalysts : DMAP accelerates acetylation reactions (e.g., in derivatization steps) .
  • Temperature : Elevated temperatures (e.g., 80°C) improve reaction rates but require careful monitoring to avoid decomposition.

Q. Example Protocol :

StepConditionsYieldReference
CyclizationHydrazine hydrate, ethanol, reflux, 12h65%
Trifluoroethylation2,2,2-Trifluoroethyl bromide, K₂CO₃, DMF, 80°C, 10h72%

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Used to assess purity and resolve intermediates (e.g., mono- vs. diacetylated byproducts) .
  • NMR Spectroscopy :
    • ¹H-NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), trifluoroethyl CF₃ group (δ 4.2–4.5 ppm for CH₂CF₃), and ester carbonyl (δ 1.2–1.4 ppm for CH₃) .
    • ¹³C-NMR : Confirms carbonyl carbons (δ 160–170 ppm) and CF₃ substitution (δ 120–125 ppm, q, J = 288 Hz) .
  • MS (ESI) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) and fragmentation patterns .

Advanced Research Questions

Q. How does regioselectivity in acetylation or alkylation reactions impact the functionalization of the pyrazole ring?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : The amino group at position 3 activates the adjacent C4 position for electrophilic substitution.
  • Solvent effects : Polar solvents stabilize charged intermediates, favoring acetylation at nitrogen vs. oxygen sites.
  • Catalysts : DMAP directs acetylation to the amino group, while base-free conditions may lead to competing ring N-acetylation .

Case Study :
In acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate:

  • DMF + DMAP : Monoacetylation at NH₂ (95% selectivity) .
  • Chloroform (no catalyst) : Diacetylation at NH₂ and ring nitrogen, with byproduct formation (<10%) .

Q. What crystallographic insights reveal the role of hydrogen bonding in stabilizing this compound’s solid-state structure?

Methodological Answer: X-ray crystallography (e.g., SHELXL refinement) identifies:

  • Intermolecular H-bonds : Between the amino group (N–H) and ester carbonyl (C=O), forming dimeric motifs .
  • CF₃ interactions : Weak C–F⋯H contacts contribute to packing stability.

Q. Structural Parameters :

ParameterValueReference
Bond length (N–H⋯O)2.89 Å
Torsion angle (pyrazole ring)178.5°

Q. How can computational modeling predict reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Docking Studies : Map interactions with biological targets (e.g., kinases) using the trifluoroethyl group as a hydrophobic anchor.
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5) and metabolic stability .

Q. Example Workflow :

Generate 3D structure (Gaussian 09).

Perform molecular dynamics (GROMACS) to simulate binding to a target protein.

Validate with in vitro assays (e.g., IC₅₀ measurements).

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproduce conditions : Ensure solvent purity, anhydrous reagents, and calibrated instruments.
  • Cross-validate techniques : Compare NMR data with crystallographic results (e.g., bond lengths vs. coupling constants) .
  • Consult databases : Use PubChem or CCDC entries for benchmark spectra .

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